2,3-dichloro-N-[3-(methylthio)phenyl]benzamide
Übersicht
Beschreibung
2,3-dichloro-N-[3-(methylthio)phenyl]benzamide, also known as GW 501516, is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). It was first synthesized in the 1990s as a potential treatment for metabolic disorders such as obesity and type 2 diabetes. However, it has also gained attention in the scientific community for its potential use as a performance-enhancing drug in sports.
Wirkmechanismus
2,3-dichloro-N-[3-(methylthio)phenyl]benzamide 501516 works by activating PPARδ, a nuclear receptor that plays a role in regulating lipid and glucose metabolism. Activation of PPARδ leads to increased expression of genes involved in fatty acid oxidation and energy expenditure, as well as decreased expression of genes involved in lipogenesis and glucose production.
Biochemical and Physiological Effects:
2,3-dichloro-N-[3-(methylthio)phenyl]benzamide 501516 has been shown to have several biochemical and physiological effects in animal models. It has been shown to increase fatty acid oxidation and energy expenditure in skeletal muscle, leading to improved endurance and exercise performance. It has also been shown to increase HDL cholesterol levels and reduce triglyceride levels in the blood, leading to improved cardiovascular health.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2,3-dichloro-N-[3-(methylthio)phenyl]benzamide 501516 in lab experiments is its selective activation of PPARδ, which allows for targeted investigation of the effects of PPARδ activation on various physiological processes. However, one limitation is its potential for off-target effects, as it has been shown to activate other nuclear receptors at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 2,3-dichloro-N-[3-(methylthio)phenyl]benzamide 501516. One direction is to investigate its potential as a treatment for metabolic disorders such as obesity and type 2 diabetes. Another direction is to investigate its potential as a treatment for cardiovascular diseases, as well as its potential for improving exercise performance in athletes. Additionally, further research is needed to fully understand the mechanism of action of 2,3-dichloro-N-[3-(methylthio)phenyl]benzamide 501516 and its potential off-target effects.
Wissenschaftliche Forschungsanwendungen
2,3-dichloro-N-[3-(methylthio)phenyl]benzamide 501516 has been studied for its potential applications in various fields of research. In the field of metabolic disorders, it has been shown to improve insulin sensitivity and reduce inflammation in animal models of obesity and type 2 diabetes. It has also been studied for its potential use in treating cardiovascular diseases, as it has been shown to increase high-density lipoprotein (HDL) cholesterol levels and reduce triglyceride levels in animal models.
In addition, 2,3-dichloro-N-[3-(methylthio)phenyl]benzamide 501516 has gained attention in the sports community for its potential use as a performance-enhancing drug. It has been shown to increase endurance and improve muscle metabolism in animal models, leading to its ban by the World Anti-Doping Agency (WADA) in 2009.
Eigenschaften
IUPAC Name |
2,3-dichloro-N-(3-methylsulfanylphenyl)benzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NOS/c1-19-10-5-2-4-9(8-10)17-14(18)11-6-3-7-12(15)13(11)16/h2-8H,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHNMCOQAZKCXEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C2=C(C(=CC=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dichloro-N-[3-(methylsulfanyl)phenyl]benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.